Cas no 868966-48-7 (N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- F1835-0026
- AKOS024612606
- N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- SR-01000142413
- SR-01000142413-1
- N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 868966-48-7
-
- インチ: 1S/C17H12FN5OS2/c18-11-4-1-2-5-12(11)19-15(24)10-26-16-8-7-14-20-21-17(23(14)22-16)13-6-3-9-25-13/h1-9H,10H2,(H,19,24)
- InChIKey: FBDQODIXFVKLJZ-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC=CC=1F)=O)C1C=CC2=NN=C(C3=CC=CS3)N2N=1
計算された属性
- せいみつぶんしりょう: 385.04673053g/mol
- どういたいしつりょう: 385.04673053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 126Ų
N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0026-50mg |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-25mg |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-5μmol |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-30mg |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-20μmol |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-5mg |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-3mg |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-40mg |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-10mg |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0026-2mg |
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868966-48-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
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N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
Introduction to N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide (CAS No. 868966-48-7)
N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 868966-48-7, represents a convergence of multiple chemical entities, including fluorinated aromatic rings, heterocyclic scaffolds, and sulfanyl functional groups. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further exploration in drug discovery and development.
The molecular architecture of N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide is characterized by its integration of several key pharmacophoric elements. The 2-fluorophenyl moiety is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This fluorine atom can participate in weak interactions with biological targets, thereby improving the compound's pharmacokinetic properties. Additionally, the presence of a thiophen-2-yl group introduces sulfur into the structure, which can contribute to hydrogen bonding and other forms of molecular recognition essential for drug-receptor interactions.
The core of the molecule is the 1,2,4-triazolo[4,3-b]pyridazin scaffold, which is a fused heterocyclic system comprising nitrogen-rich rings. Such scaffolds are frequently encountered in biologically active compounds due to their ability to mimic natural product structures and interact with various biological targets. The incorporation of a sulfanyl group at the 6-position further diversifies the chemical space and may enhance the compound's solubility and bioavailability. These structural features collectively contribute to the compound's potential as an intermediate in the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in exploring heterocyclic compounds for their therapeutic potential. The 1,2,4-triazolo[4,3-b]pyridazine core has been particularly studied for its applications in antiviral and anticancer therapies. Researchers have demonstrated that modifications at various positions within this scaffold can significantly alter the biological activity of the molecule. For instance, studies have shown that substituents at the 6-position can modulate the compound's interaction with enzymes and receptors involved in disease pathways.
The role of N-(2-fluorophenyl) groups in medicinal chemistry cannot be overstated. These groups have been widely used to improve the pharmacological properties of drug candidates. The fluorine atom's electronegativity can enhance binding affinity through dipole-dipole interactions and can also influence metabolic stability by affecting electronic distributions within the molecule. In addition to these benefits, fluorinated aromatic rings often exhibit better oral bioavailability due to their resistance to metabolic degradation.
The sulfanyl group in N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide adds another layer of complexity to its potential biological activity. Sulfanyl groups are known to participate in hydrogen bonding and can serve as anchors for protein-ligand interactions. This functional group has been successfully incorporated into various drug molecules to enhance their binding affinity and selectivity. Furthermore, sulfanyl-containing compounds often exhibit favorable pharmacokinetic profiles due to their ability to interact with biological targets in multiple ways.
The synthesis of N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide involves a series of multi-step reactions that require careful optimization to ensure high yield and purity. Key steps in the synthesis include condensation reactions between halogenated intermediates and nucleophilic substitution reactions involving sulfur-containing reagents. The introduction of fluorine atoms typically requires specialized synthetic methodologies due to their reactivity and sensitivity to environmental conditions.
The potential applications of this compound extend across multiple therapeutic areas. Given its structural features and known pharmacophoric elements, it may be explored as a lead compound for antiviral agents targeting RNA viruses or as an intermediate in the synthesis of kinase inhibitors for cancer therapy. Additionally, its ability to interact with biological targets through multiple functional groups suggests that it could be modified further to develop drugs with enhanced efficacy and reduced side effects.
Evaluation of N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide requires rigorous testing both in vitro and in vivo. In vitro studies can provide initial insights into its biochemical activity by assessing interactions with enzymes and receptors relevant to specific disease pathways. In vivo studies would further evaluate its pharmacokinetic properties and potential therapeutic effects using animal models or cell-based assays.
The integration of computational chemistry techniques has significantly advanced the process of drug discovery by enabling virtual screening and molecular modeling studies. These methods can help predict how N-(2-fluorophenyl) derivatives might interact with biological targets based on their structural features. By leveraging computational tools alongside experimental data, researchers can accelerate the identification of promising candidates for further development.
In conclusion,N-(2-fluorophenyl-) -{3() - 1 , 24 tri azo lo [ 43 b ] py rid azin - 6 - ylsulfonyl } acet am ide (cas no . 868966487 ) is a structurally complex organic compound with significant potential in pharmaceutical research . Its unique combination o f functional groups makes it an intriguing candidate for further exploration , particularly i n t he deve lopment o f novel therapeutic agents . With continued research an d optimization , this compoun d could emerge as a valuable intermediate i n t he synthesis o f dr ugs target ing various diseases . p >
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